4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 667413-68-5
VCID: VC2008598
InChI: InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)11(3)18-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,19)
SMILES: CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2CC=C
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol

4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 667413-68-5

Cat. No.: VC2008598

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol - 667413-68-5

Specification

CAS No. 667413-68-5
Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
IUPAC Name 3-[1-(3-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)11(3)18-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,19)
Standard InChI Key CVQZLILJLNHSQL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2CC=C
Canonical SMILES CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2CC=C

Introduction

4-Allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound featuring a 1,2,4-triazole ring system. This compound is of interest due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes an allyl group and a thiol group attached to the triazole ring, along with a phenoxyethyl side chain.

Synthesis and Characterization

The synthesis of 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the compound.

Synthesis Steps:

  • Starting Materials: The synthesis often begins with appropriate precursors such as 3-methylphenoxyethyl derivatives and triazole ring-forming reagents.

  • Reaction Conditions: Conditions may include the use of catalysts or bases to facilitate the formation of the desired bonds.

  • Purification: Techniques like chromatography are used to isolate the final product.

Biological and Chemical Applications

Compounds with similar structures to 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of a thiol group can also make this compound useful in materials science, particularly in the development of polymers or as a ligand in coordination chemistry.

Potential Applications:

  • Pharmaceuticals: The compound's structural features suggest potential biological activity, which could be explored further through in vitro and in vivo studies.

  • Materials Science: The thiol group can participate in cross-linking reactions, making it useful in polymer synthesis.

Safety and Handling

4-Allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is classified as an irritant, requiring proper handling and safety precautions when used in laboratory settings.

Safety Precautions:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn.

  • Ventilation: Work should be conducted in well-ventilated areas.

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